molecular formula C38H28P2 B14189817 (Phenanthrene-2,7-diyl)bis(diphenylphosphane) CAS No. 847941-41-7

(Phenanthrene-2,7-diyl)bis(diphenylphosphane)

Katalognummer: B14189817
CAS-Nummer: 847941-41-7
Molekulargewicht: 546.6 g/mol
InChI-Schlüssel: WRAYVAKEJYRWKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Phenanthrene-2,7-diyl)bis(diphenylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phenanthrene backbone with two diphenylphosphane groups attached at the 2 and 7 positions. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various transition metals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) typically involves the reaction of phenanthrene derivatives with diphenylphosphane. One common method is the palladium-catalyzed coupling reaction, where phenanthrene-2,7-dibromide is reacted with diphenylphosphane in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to achieve high yields.

Industrial Production Methods

Industrial production of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

(Phenanthrene-2,7-diyl)bis(diphenylphosphane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane groups to phosphine.

    Substitution: The phenanthrene backbone allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated phenanthrene derivatives.

Wissenschaftliche Forschungsanwendungen

(Phenanthrene-2,7-diyl)bis(diphenylphosphane) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (Phenanthrene-2,7-diyl)bis(diphenylphosphane) primarily involves its role as a ligand. The compound coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The phenanthrene backbone provides rigidity and stability to the complexes, enhancing their catalytic efficiency.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Phenanthrene-2,7-diyl)bis(diphenylphosphane) is unique due to its phenanthrene backbone, which provides distinct electronic and steric properties. This uniqueness allows it to form more stable and efficient metal complexes compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its significance.

Eigenschaften

CAS-Nummer

847941-41-7

Molekularformel

C38H28P2

Molekulargewicht

546.6 g/mol

IUPAC-Name

(7-diphenylphosphanylphenanthren-2-yl)-diphenylphosphane

InChI

InChI=1S/C38H28P2/c1-5-13-31(14-6-1)39(32-15-7-2-8-16-32)35-23-25-37-29(27-35)21-22-30-28-36(24-26-38(30)37)40(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H

InChI-Schlüssel

WRAYVAKEJYRWKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.